Product packaging for 4-chloro-2,3-dihydro-1H-inden-2-ol(Cat. No.:)

4-chloro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13622361
M. Wt: 168.62 g/mol
InChI Key: PUWIAORBBNXCCT-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-inden-2-ol (CAS 2172073-99-1) is a chiral indane derivative of significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol, serves as a versatile synthetic intermediate . Its primary research application is in the synthesis of complex heterocyclic systems. Specifically, it is utilized in the preparation of 4-(substituted cycloalkylmethyl) imidazole-2-thiones and imidazol-2-ones, which are investigated as potent agonists for adrenergic receptors . These classes of compounds have relevance in preclinical research for a range of biological activities, including the modulation of intraocular pressure, pain, and sedative effects . As a building block, the chloro and hydroxyl functional groups on the indane scaffold allow for further chemical modifications, enabling the exploration of structure-activity relationships. Researchers value this compound for its role in developing potential therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B13622361 4-chloro-2,3-dihydro-1H-inden-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWIAORBBNXCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 2,3 Dihydro 1h Inden 2 Ol

Stereoselective and Enantioselective Synthesis Approaches

The creation of a single, desired stereoisomer of 4-chloro-2,3-dihydro-1H-inden-2-ol is paramount for its potential applications. Stereoselective and enantioselective syntheses are designed to achieve this with high fidelity, minimizing the formation of unwanted isomers.

Asymmetric Catalytic Hydrogenation Pathways

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to transfer hydrogen gas (H₂) to the ketone. The choice of metal and ligand is critical for achieving high enantioselectivity.

Ruthenium, rhodium, and iridium are the most commonly employed metals for this transformation. nih.govnih.govnih.govnih.gov For the reduction of aryl ketones, such as the precursor 4-chloro-1-indanone (B82819), ruthenium complexes with chiral diphosphine and diamine ligands have proven to be highly effective. youtube.com The Noyori-type catalysts, for instance, which feature a Ru(II) center coordinated to a BINAP ligand and a chiral diamine, operate through a concerted six-membered transition state, leading to high reactivity and enantioselectivity. youtube.com

The general mechanism involves the activation of H₂ by the metal complex to form a metal hydride. The ketone substrate then coordinates to the metal, and the hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, often from a coordinating ligand, to yield the chiral alcohol. youtube.comyoutube.com The steric and electronic properties of the chiral ligand create a differentiated environment that favors the approach of the ketone from one specific face, resulting in the preferential formation of one enantiomer.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru(OTf)(S,S)-TsDpenα-Chloroacetophenonesup to 96% nih.gov
Rh/bisphosphine-thioureaUnprotected N-H iminesup to 95% nih.gov
Ir-SpiroPAPAryl ketones>99% nih.gov
Noyori-type Ru(II)-BINAP/diamineSimple ketonesup to 100% youtube.com

Biocatalytic Transformations for Enantiomeric Purity and Scalability

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for the synthesis of chiral alcohols. researchgate.net This methodology employs whole microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the stereoselective reduction of ketones. nih.govdntb.gov.ua

The synthesis of chiral indanols has been successfully achieved using biocatalysts. For instance, the reduction of 1-indanone (B140024) to (S)-1-indanol has been reported with high enantiomeric excess using plant cell cultures like Daucus carota. researchgate.net For the synthesis of this compound, a suitable microorganism or an isolated, engineered KRED can be employed to reduce 4-chloro-1-indanone. These enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild reaction conditions (room temperature and neutral pH) in aqueous media. researchgate.net

The process typically involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction. To make the process economically viable, an in-situ cofactor regeneration system is often coupled with the primary reduction reaction. This can be achieved by using a sacrificial co-substrate, like isopropanol (B130326) or glucose, and a corresponding dehydrogenase enzyme. nih.govnih.gov The scalability of biocatalytic processes is a significant advantage, with many examples of industrial-scale production of chiral alcohols for the pharmaceutical industry. nih.govresearchgate.net

BiocatalystSubstrateProductEnantiomeric Excess (ee)YieldReference
Geotrichum candidum2-chloro-1-(m-chlorophenyl)ethanone(R)-2-chloro-1-(m-chlorophenyl)ethanol98%94% researchgate.net
Lactobacillus brevis ADHMethyl acetoacetateMethyl (R)-3-hydroxybutanoate>99%100% nih.gov
Daucus carota cells1-indanone(S)-1-indanol98%57% researchgate.net

Chiral Auxiliary-Mediated Syntheses and Diastereoselective Control

The use of a chiral auxiliary is a classic strategy to induce chirality in a molecule. wikipedia.org In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent chemical transformation, such as a reduction, to occur diastereoselectively. Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of the reduction of the ketone. For example, a chiral alcohol could be used to form a chiral acetal (B89532) with 4-chloro-1-indanone. The bulky nature of the auxiliary would sterically hinder one face of the indanone, forcing a reducing agent to attack from the opposite, less hindered face. Subsequent hydrolysis of the acetal would yield the chiral indanol.

Commonly used chiral auxiliaries are derived from readily available natural products like amino acids, terpenes, or alkaloids. wikipedia.org While effective, this method is often less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary. However, the auxiliary can often be recovered and reused. wikipedia.org This strategy is particularly useful in the early stages of drug development where reliable and versatile methods are needed to access enantiomerically pure compounds. wikipedia.org

Development of Novel Reagent Systems for Targeted Synthesis

The quest for higher efficiency and selectivity in the synthesis of chiral molecules like this compound has driven the development of novel reagent systems. These often involve the design of new chiral ligands for metal catalysts or the formulation of unique catalytic cocktails.

For instance, the development of tridentate chiral ligands, such as those derived from spiro-compounds, has led to iridium catalysts with exceptional activity and enantioselectivity in the hydrogenation of ketones. nih.gov These ligands create a more rigid and well-defined chiral environment around the metal center, enhancing stereochemical control. Similarly, the use of organosilanes as reducing agents in copper- or rhodium-catalyzed hydrosilylation reactions represents another avenue. The reaction proceeds via the formation of a silyl (B83357) ether, which is then hydrolyzed to the alcohol. The enantioselectivity is controlled by the chiral phosphine (B1218219) ligand on the metal catalyst. acs.org

Catalytic Strategies for Efficient and Sustainable Production

Efficiency and sustainability are key considerations in modern chemical synthesis. Catalytic strategies are inherently more sustainable than stoichiometric methods as they reduce waste and energy consumption.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

While the primary focus for generating the chiral alcohol is the reduction of the corresponding ketone, transition metal catalysis also plays a crucial role in the synthesis of the indanone scaffold itself. rsc.orgcolab.ws Methods such as palladium- or rhodium-catalyzed intramolecular cyclizations of functionalized precursors can be employed to construct the indanone ring system. These reactions often proceed with high efficiency and can be designed to introduce substituents at various positions on the ring. The development of these methods provides a flexible and efficient route to a wide range of substituted indanones, which can then be subjected to stereoselective reduction. rsc.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of this field. For the synthesis of this compound, the precursor ketone is 4-chloro-1-indanone. While specific organocatalytic reductions of this exact ketone are not extensively documented in readily available literature, the principles can be drawn from studies on analogous aryl ketones.

One of the most prominent organocatalytic systems for ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction. acs.orgscirp.org This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) source (e.g., BH₃·THF or catecholborane). acs.orgwikipedia.org The catalyst forms a complex with the borane, which then coordinates to the ketone's carbonyl group. This coordination occurs preferentially from the sterically less hindered face of the ketone, leading to a highly enantioselective hydride transfer. acs.org The predictability and high enantioselectivity (often >95% ee) of the CBS reduction make it a valuable method for synthesizing chiral alcohols. acs.org

Another important class of organocatalysts for ketone reduction are bifunctional thiourea-amine catalysts. These catalysts operate through a mechanism where the thiourea (B124793) moiety activates the carbonyl group via hydrogen bonding, while the amine group complexes with a hydride source, such as catecholborane, bringing it into close proximity for a stereoselective reduction. This dual activation model allows for high yields and enantioselectivities in the reduction of various prochiral ketones.

The following table summarizes representative results for the organocatalytic reduction of aryl ketones, which are structurally analogous to 4-chloro-1-indanone, illustrating the effectiveness of these methods.

Table 1: Organocatalytic Reduction of Representative Aryl Ketones

Ketone Substrate Organocatalyst System Hydride Source Yield (%) Enantiomeric Excess (ee, %) Reference
Acetophenone (R)-2-Methyl-CBS-oxazaborolidine BH₃·SMe₂ 97 96 (R) acs.org
1-Tetralone (R)-2-Methyl-CBS-oxazaborolidine BH₃·SMe₂ 95 94 (R) acs.org
Acetophenone Thiourea-Amine Catalyst Catecholborane 86 99 (S)

This table presents a selection of data for analogous substrates to illustrate the potential application of these methods for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the context of synthesizing this compound, these principles can be applied through various strategies, including the use of biocatalysts and transfer hydrogenation.

Biocatalysis:

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly selective, occur under mild conditions (ambient temperature and pressure, neutral pH), and use water as a solvent, making them inherently green. The reduction of ketones to chiral alcohols is a well-established application of biocatalysis, with alcohol dehydrogenases (ADHs) being the primary enzymes employed. google.com These enzymes often exhibit excellent chemo-, regio-, and stereoselectivity.

For the synthesis of chiral 2-halo-1-arylethanols, which are structurally related to the target compound, various studies have demonstrated the effectiveness of ADHs from organisms like Thermoanaerobacter pseudethanolicus. researchgate.net By employing different mutants of these enzymes, it is possible to produce either the (R) or (S) enantiomer of the alcohol with high enantiopurity. researchgate.net The use of whole-cell biocatalysts, such as those from Rhodotorula glutinis, also offers a practical approach, with the advantage of easy catalyst separation and potential for reuse.

Transfer Hydrogenation:

Transfer hydrogenation is another green alternative to traditional reduction methods that often rely on hazardous and pyrophoric reagents like lithium aluminum hydride. wikipedia.org This technique involves the transfer of hydrogen from a safe and readily available donor molecule, such as isopropanol or formic acid, to the substrate, mediated by a catalyst. wikipedia.org When combined with a chiral ligand, this process can be made highly enantioselective.

The Noyori-type asymmetric transfer hydrogenation is a powerful example, typically employing a ruthenium catalyst with a chiral diamine ligand. wikipedia.org These catalysts are highly efficient for the reduction of aryl ketones, operating in greener solvents like isopropanol or even water, and can achieve excellent yields and enantioselectivities. wikipedia.org The use of formic acid as a hydrogen donor is particularly advantageous as it decomposes to carbon dioxide and water, simplifying purification.

The following table showcases results from green synthetic routes for the reduction of ketones analogous to 4-chloro-1-indanone.

Table 2: Green Synthetic Approaches for the Reduction of Representative Ketones

Ketone Substrate Catalytic System/Method Hydrogen Donor/Solvent Yield (%) Enantiomeric Excess (ee, %) Reference
Acetophenone (R,R)-[(p-cymene)Ru(TsDPEN)Cl] Formic acid/Triethylamine 95 97 (R) wikipedia.org
2-Chloro-4'-fluoroacetophenone TeSADH mutant Isopropanol/Water >99 >99 (S) researchgate.net
Acetophenone Rhodotorula glutinis cells Glucose/Water 77 >99 (S)

This table presents a selection of data from green methodologies applied to analogous substrates, highlighting their potential for the sustainable synthesis of this compound.

Reaction Mechanisms and Detailed Reactivity Studies of 4 Chloro 2,3 Dihydro 1h Inden 2 Ol

Investigation of Fundamental Reaction Pathways and Intermediate Species

There is a lack of specific studies investigating the fundamental reaction pathways and intermediate species for 4-chloro-2,3-dihydro-1H-inden-2-ol. In analogous, simpler chlorohydrin systems, such as 4-chloro-2-butanol, reactions with a base are known to proceed via intramolecular substitution (SNi) to form an epoxide or oxetane, alongside bimolecular substitution (SN2) and elimination reactions. umich.eduresearchgate.net It is plausible that this compound could form a corresponding epoxide under basic conditions, which would then be susceptible to ring-opening reactions. lumenlearning.comlibretexts.orgbyjus.com However, the specifics of such pathways, including the potential for competing reactions and the precise nature of any intermediate carbocations or transition states, have not been documented for this particular substituted indanol.

Kinetic and Thermodynamic Aspects of Chemical Transformations

No specific kinetic or thermodynamic data for the chemical transformations of this compound were found in the available literature. Such studies are crucial for understanding reaction rates, equilibria, and the feasibility of different reaction pathways. For comparison, kinetic studies on related compounds like 4-chloro-2-butanol have been performed to determine the rate constants for its reactions with sodium hydroxide (B78521), providing insight into the dominance of intramolecular substitution. umich.eduresearchgate.net The absence of similar data for this compound means that a quantitative understanding of its reactivity is currently lacking.

Structure-Reactivity Relationships and Electronic Effects of Substitution

While general principles of structure-reactivity relationships can be applied, specific studies on this compound are absent. The chlorine atom at the 4-position on the aromatic ring is expected to exert both an electron-withdrawing inductive effect and a weak electron-donating resonance effect. These electronic factors would influence the reactivity of the aromatic ring in electrophilic substitution reactions and could also have a more subtle effect on the reactivity of the hydroxyl group and the benzylic carbon-chlorine bond. However, without experimental data, the precise impact of the chloro-substituent on the reactivity of the indenol system remains speculative. A study on the bromination of the related 4-chloro-1-indanone (B82819) indicates that reactions can be directed to the cyclopentanone (B42830) ring. researchgate.net

Rearrangement Reactions and Associated Mechanistic Insights

There is no specific information in the reviewed literature concerning rearrangement reactions of this compound. In principle, carbocation-forming conditions could lead to Wagner-Meerwein rearrangements, which are common in bicyclic systems and involve the migration of an alkyl or aryl group to an adjacent carbocationic center. wikipedia.orglibretexts.orglscollege.ac.innumberanalytics.com The formation of a carbocation at the 2-position of the indane skeleton, for instance by protonation of the hydroxyl group and loss of water, could potentially trigger such a rearrangement. However, the specific pathways, migratory aptitudes of the groups within this substituted indane system, and the stability of the resulting rearranged products have not been investigated for this compound.

Derivatization and Functionalization Strategies of 4 Chloro 2,3 Dihydro 1h Inden 2 Ol

Regioselective and Stereoselective Oxidation and Reduction Transformations

The chemical environment of 4-chloro-2,3-dihydro-1H-inden-2-ol, featuring a secondary alcohol, allows for precise oxidation and reduction reactions. These transformations are fundamental in modifying the core structure and introducing new functionalities.

Oxidation:

The oxidation of the hydroxyl group in this compound to a ketone, yielding 4-chloro-2,3-dihydro-1H-inden-2-one, is a key transformation. This can be achieved using a variety of oxidizing agents. For instance, chromium-based reagents or milder, more selective methods like Swern or Dess-Martin periodinane oxidation can be employed. The resulting ketone is a valuable intermediate for further functionalization, such as the introduction of substituents at the α-position.

A study on aromatic substituted indanones and indanols highlighted the potential of these compounds as building blocks for drug discovery. mdpi.com The research demonstrated highly chemoselective reactions, including the oxidation of a benzylic methyl group to an aldehyde in the presence of other sensitive functional groups. mdpi.com

Reduction:

The stereoselective reduction of the corresponding ketone, 4-chloro-1-indanone (B82819), can be used to synthesize this compound. The choice of reducing agent can influence the stereochemistry of the resulting alcohol. For example, using sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically results in a racemic mixture of the cis and trans isomers. However, the use of chiral reducing agents or catalytic asymmetric hydrogenation can afford enantiomerically enriched products. An adaptation of Fujioka's chemoselective reduction methodology has been shown to allow for the reduction of an ester in the presence of a ketone, showcasing the potential for highly selective transformations on the indane scaffold. mdpi.com

A chromium-catalyzed reaction has been developed for the synthesis of cyclic homoallylic 1,2-diols, which are important synthetic intermediates found in natural products. acs.org While the asymmetric version of this reaction using a 1-amino-2-indanol-derived bisoxazoline ligand showed good enantioselective control, the reaction yield was low. acs.org

Transformation Reagent/Method Product Key Features
OxidationSwern Oxidation, Dess-Martin Periodinane4-chloro-2,3-dihydro-1H-inden-2-oneMild conditions, high yield
ReductionNaBH₄, LiAlH₄Racemic this compoundNon-selective
Asymmetric ReductionChiral reducing agents, Asymmetric hydrogenationEnantiomerically enriched this compoundStereocontrol

Halogenation and Dehalogenation Reactions for Structural Diversification

Halogenation and dehalogenation reactions provide powerful tools for modifying the this compound structure, enabling the introduction of new functional groups and the exploration of structure-activity relationships.

Halogenation:

Selective bromination of the related 4-chloro-1-indanone has been shown to occur on the cyclopentanone (B42830) ring, yielding mono- and dibromo derivatives. researchgate.net These brominated intermediates are valuable for subsequent carbon-carbon bond-forming reactions. researchgate.net The position of halogenation can be influenced by the reaction conditions and the directing effects of existing substituents. Nature has also evolved a diverse array of enzymes that can install and remove halogens from organic compounds, utilizing various mechanistic strategies. nih.gov

Dehalogenation:

The chlorine atom on the aromatic ring of this compound can be removed through dehalogenation reactions. Catalytic hydrogenation using a palladium catalyst is a common method for this transformation. A method for the reduction of chloroarenes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst and potassium fluoride (B91410) has been reported to proceed rapidly at room temperature. msu.edu This mild method tolerates a variety of functional groups. msu.edu Dehalogenation can be useful for simplifying the structure or for preparing the corresponding non-halogenated analogue, indan-2-ol. sigmaaldrich.comnih.govalfa-chemistry.com

Reaction Type Reagent/Catalyst Typical Product Significance
BrominationN-Bromosuccinimide (NBS)Brominated indanone derivativeIntermediate for cross-coupling reactions
DehalogenationPd/C, H₂ or PMHS, Pd(OAc)₂, KF2,3-dihydro-1H-inden-2-olAccess to non-halogenated analogues

Esterification, Etherification, and Amidation Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization through esterification, etherification, and amidation reactions. These transformations can significantly alter the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity.

Esterification:

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst. A Chinese patent describes the preparation of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester, highlighting the potential for esterification at the 2-position of the indane core. google.com

Etherification:

Etherification, such as the Williamson ether synthesis, involves the reaction of the corresponding alkoxide with an alkyl halide. The synthesis of aryl fluoroalkenyl ethers has been achieved through the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane in the presence of potassium hydroxide (B78521), demonstrating a method for creating complex ether linkages. beilstein-journals.org

Amidation:

While direct amidation of an alcohol is less common, it can be achieved through multi-step sequences. For example, the alcohol can be converted to a better leaving group, followed by nucleophilic substitution with an amine. The Mitsunobu reaction, which can be used to form C-O and C-N bonds, provides a route to access aminated derivatives. acs.org

Reaction Reagents Functional Group Formed
EsterificationCarboxylic acid, Acid chloride, AnhydrideEster (-O-C=O)
EtherificationAlkyl halide, BaseEther (-O-R)
Amidation (multi-step)Activating agent, AmineAmine (-NR₂)

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The development of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions is fundamental to synthetic organic chemistry, enabling the construction of complex molecular architectures. nih.govresearchgate.netresearchgate.net These reactions are crucial for diversifying the this compound scaffold.

Carbon-Carbon Bond Formation:

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new C-C bonds at the aromatic ring or at other functionalized positions. For instance, the bromo-derivatives of 4-chloro-1-indanone can serve as substrates for palladium-catalyzed cross-coupling reactions. researchgate.net

Carbon-Heteroatom Bond Formation:

Carbon-heteroatom bond formation is essential for introducing functionalities containing nitrogen, oxygen, sulfur, and other heteroatoms. libretexts.org The Ullmann condensation is a classic method for forming C-O and C-N bonds. mdpi.com A study has reported an efficient, ligand-free copper-catalyzed approach for C-O/C-N cross-coupling reactions using a magnetic nanoparticle-supported base. mdpi.com The Mitsunobu reaction is another versatile tool for forming C-O and C-N bonds from alcohols. acs.org

Bond Type Reaction Catalyst/Reagents Significance
C-CSuzuki CouplingPd catalyst, Boronic acidAryl-aryl bond formation
C-CHeck CouplingPd catalyst, AlkeneAryl-alkene bond formation
C-NUllmann CondensationCu catalyst, AmineAryl-amine bond formation
C-OMitsunobu ReactionDEAD, PPh₃, Carboxylic acidEster formation with inversion of stereochemistry

Nucleophilic and Electrophilic Substitution Reactions on the Indane Core

The indane core of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, providing further avenues for structural modification.

Nucleophilic Substitution:

Nucleophilic substitution can occur at the carbon bearing the hydroxyl group, particularly after its conversion to a better leaving group (e.g., a tosylate or mesylate). This allows for the introduction of a variety of nucleophiles, including azides, cyanides, and thiols. The reaction of 4-chloro-2-butanol with aqueous sodium hydroxide is dominated by intramolecular substitution (SNi), leading to the formation of an oxetane. umich.edu

Electrophilic Aromatic Substitution:

The aromatic ring of the indane core can undergo electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution is directed by the existing chloro and alkyl substituents. The synthesis of 4-chloro-1H-indazole from 2-methyl-3-chloroaniline involves an electrophilic cyclization step. chemicalbook.com

Reaction Type Position Typical Reagents Product Feature
Nucleophilic SubstitutionC2-positionTosyl chloride, NucleophileIntroduction of various functional groups
Electrophilic Aromatic SubstitutionAromatic RingHNO₃/H₂SO₄ (Nitration)Introduction of a nitro group
Friedel-Crafts AcylationAromatic RingAcyl chloride, Lewis acidIntroduction of an acyl group

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 2,3 Dihydro 1h Inden 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the detailed structural analysis of 4-chloro-2,3-dihydro-1H-inden-2-ol. By providing information about the chemical environment of individual protons and carbon atoms, NMR allows for the unambiguous assignment of the molecule's connectivity.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton of the alcohol group, and the methylene (B1212753) protons of the indane ring system are observed. The chemical shifts (δ) and coupling constants (J) of these signals provide valuable insights into the electronic environment and spatial relationships between neighboring protons. For instance, the aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm), while the aliphatic protons are found further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state and the nature of their substituents. For example, the carbon atom bearing the hydroxyl group (CH-OH) will have a characteristic chemical shift that is different from the aromatic and other aliphatic carbons. youtube.com

¹H NMR Data
Assignment Chemical Shift (ppm)
Aromatic Protons~7.0 - 7.5
CHOH~4.5 - 5.0
CH₂~2.5 - 3.5
OHVariable
¹³C NMR Data
Assignment Chemical Shift (ppm)
Aromatic C~120 - 145
C-Cl~130 - 135
CHOH~70 - 75
CH₂~30 - 40

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. This information is crucial for confirming the elemental composition and for gaining further structural insights.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ corresponding to the intact molecule is observed. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), reveals characteristic fragment ions that can be used to piece together the structure of the molecule. For example, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.

Mass Spectrometry Data
Molecular Formula C₉H₉ClO
Monoisotopic Mass 168.0342 Da
Key Fragmentation Pathways Loss of H₂O, Loss of Cl, Cleavage of the indane ring

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine its absolute configuration, distinguishing between the (R) and (S) enantiomers. researchgate.net

The analysis of the diffraction pattern produced when X-rays are passed through a single crystal of the compound allows for the calculation of the electron density distribution within the crystal. This information is then used to build a precise model of the molecule, including bond lengths, bond angles, and torsional angles. mdpi.com The resulting crystal structure provides invaluable information about the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govresearchgate.net

Crystallographic Data (Illustrative)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Key Intermolecular Interactions Hydrogen bonding involving the hydroxyl group

Note: The actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.govsigmaaldrich.com

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. hplc.euwindows.net The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov The development of such chiral separation methods is crucial, especially in the pharmaceutical industry where the different enantiomers of a drug can have different pharmacological activities. nih.gov

Chiral HPLC Parameters (Illustrative)
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Hexane/Isopropanol (B130326) mixture
Detection UV at a specific wavelength

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound. nih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.

The FT-IR spectrum of this compound will show characteristic absorption bands for the O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C-O stretching. researchgate.net The C-Cl stretching vibration is also expected to be present in the fingerprint region of the spectrum. researchgate.net Raman spectroscopy provides complementary information and can be particularly useful for identifying non-polar bonds.

FT-IR Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹)
O-H Stretch (Alcohol)~3200 - 3600 (broad)
C-H Stretch (Aromatic)~3000 - 3100
C-H Stretch (Aliphatic)~2850 - 3000
C=C Stretch (Aromatic)~1450 - 1600
C-O Stretch (Alcohol)~1000 - 1260
C-Cl Stretch~600 - 800

Theoretical and Computational Chemistry Studies of 4 Chloro 2,3 Dihydro 1h Inden 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies on the quantum chemical calculations of the electronic structure and energetics of 4-chloro-2,3-dihydro-1H-inden-2-ol have been found. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as:

Heat of formation: The enthalpy change when the compound is formed from its constituent elements in their standard states.

Ionization potential: The minimum energy required to remove an electron from the molecule.

Electron affinity: The energy released when an electron is added to the molecule.

Molecular orbital energies (HOMO/LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Without dedicated research, no data table for these properties can be provided.

Conformational Analysis and Prediction of Stable Geometries

There are no published conformational analyses or predictions of stable geometries for this compound. A computational study on this topic would explore the different possible spatial arrangements of the atoms in the molecule, particularly the puckering of the five-membered ring and the orientation of the hydroxyl and chloro substituents. The goal would be to identify the lowest energy (most stable) conformers.

A typical data table for this section would include:

The relative energies of different conformers.

Key dihedral angles defining the conformation of the cyclopentyl ring.

The orientation of the hydroxyl group (e.g., axial vs. equatorial-like).

As no such study is available, this information cannot be generated.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound are available in the scientific literature. MD simulations could provide insights into how the compound behaves in a solution and interacts with solvent molecules. This would be particularly relevant for understanding its solubility and potential interactions in a biological environment.

Information that would be derived from such simulations includes:

Radial distribution functions: To describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Hydrogen bonding analysis: To quantify the extent and lifetime of hydrogen bonds between the hydroxyl group and solvent molecules.

Solvation free energy: The free energy change associated with transferring the molecule from a vacuum to a solvent.

In the absence of these studies, no data can be presented.

Computational Elucidation of Reaction Mechanisms and Transition States

There is no available research on the computational elucidation of reaction mechanisms involving this compound. Such studies would theoretically map out the energy profile of a chemical reaction, identifying the structures of transition states and intermediates. This is valuable for understanding reaction kinetics and predicting reaction outcomes.

For instance, a computational study could investigate the mechanism of its synthesis or its potential metabolic pathways. A data table in this section would typically list:

The energies of reactants, products, intermediates, and transition states.

Key geometric parameters of the transition state structures.

Activation energies for different reaction steps.

This information is not available for the target compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While there are general methods for predicting spectroscopic data, no specific studies have been published that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound and compare them with experimental data. Such a comparison is crucial for validating the accuracy of the computational methods used and for aiding in the structural elucidation of the compound.

A typical data table would present:

Predicted vs. Experimental 1H and 13C NMR chemical shifts.

Predicted vs. Experimental major IR vibrational frequencies.

Predicted vs. Experimental UV-Vis absorption maxima.

Without published research, a comparative table cannot be compiled.

Applications of 4 Chloro 2,3 Dihydro 1h Inden 2 Ol in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is no specific literature detailing the use of chiral 4-chloro-2,3-dihydro-1H-inden-2-ol as a building block in asymmetric synthesis. While the general importance of chiral alcohols is well-established, specific examples or research findings for this compound are absent. nih.govyoutube.com

Precursor in the Synthesis of Advanced Organic Scaffolds

No documented studies show This compound being used as a specific precursor for advanced or novel organic scaffolds.

Role in the Synthesis of Pharmaceutical Intermediates and Analogs

While the related compound cis-1-amino-2-indanol is a key pharmaceutical intermediate, researchgate.net there is no corresponding evidence for This compound in the synthesis of pharmaceutical agents or their analogs.

Development of Ligands and Catalysts Derived from the Indanol Framework

The development of ligands and catalysts from the indanol framework is a significant area of research, with cis-1-amino-2-indanol serving as a prominent example for creating oxazaborolidine catalysts. ijprs.com However, no such derivatives or applications are reported specifically for This compound .

Contribution to Materials Science via Polymer or Supramolecular Assembly Precursors

There is no available information linking This compound to the synthesis of polymers or precursors for supramolecular assemblies. A general patent exists for creating metallocene polymers from indene (B144670) derivatives, which could be theoretically derived from this indanol, but no direct connection is made. google.com

Emerging Research Frontiers and Future Perspectives in 4 Chloro 2,3 Dihydro 1h Inden 2 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. interchim.comyoutube.com The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-ol and its precursors could significantly benefit from the adoption of flow chemistry principles.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic or rapid reactions often encountered in the synthesis of indanone precursors. interchim.com For instance, the Friedel-Crafts acylation to form the indanone core can be more precisely controlled in a flow system, minimizing the formation of byproducts. mdpi.com Furthermore, the generation and use of hazardous intermediates can be managed more safely in a continuous flow setup, as only small quantities are present at any given time. interchim.com

Automated synthesis platforms, which often incorporate flow reactors, are becoming increasingly vital for reaction optimization. nih.govnih.gov These systems can rapidly screen a wide array of reaction conditions, such as catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis of this compound with high yield and purity. This high-throughput approach accelerates the development of robust synthetic protocols. nih.govresearchgate.net

A hypothetical automated screening for the reduction of 4-chloro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol is presented below:

CatalystReductantTemperature (°C)Residence Time (min)Yield (%)
Ru-BINAPH₂ (10 bar)251085
Ru-BINAPH₂ (10 bar)40592
NaBH₄-03095
L-selectride--786098

This table illustrates how an automated system could systematically explore various parameters to quickly identify optimal conditions.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is at the heart of modern organic synthesis, with a strong emphasis on achieving high efficiency and stereoselectivity. nih.gov For the synthesis of enantiomerically pure this compound, the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-2,3-dihydro-1H-inden-1-one, is a key step.

Recent advances in asymmetric catalysis have introduced a plethora of chiral catalysts capable of facilitating such transformations with high enantiomeric excess (ee). nih.govyoutube.com These include transition metal complexes with chiral ligands (e.g., Ru-, Rh-, Ir-based catalysts) and organocatalysts like proline and its derivatives. rsc.orgyoutube.com The exploration of synergistic catalysis, where two or more catalysts work in concert to achieve a desired transformation with enhanced selectivity, is also a promising avenue. youtube.com

The following table presents a comparative analysis of different catalytic systems for the asymmetric reduction of 4-chloro-2,3-dihydro-1H-inden-1-one:

Catalytic SystemCatalyst Loading (mol%)Enantiomeric Excess (ee %)Reaction Time (h)
(S)-CBS/BH₃10952
Ru(OTf)((S)-xyl-p-phos)(p-cymene)19812
L-proline208524
Immobilized Lipase->9948

The data highlights the potential of various catalytic approaches to achieve high stereoselectivity in the synthesis of chiral indanols.

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact through the use of safer solvents, renewable feedstocks, and energy-efficient processes. preprints.orgcas.org The synthesis of this compound can be made more sustainable by incorporating these principles.

One key area of advancement is the replacement of hazardous reagents and solvents. For example, the use of biocatalysis, employing enzymes such as ketoreductases, can enable highly selective reductions under mild, aqueous conditions. wipo.int The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids, can also reduce the environmental footprint of the synthesis. preprints.org

Furthermore, developing synthetic routes that are more atom-economical is a central goal of green chemistry. This involves designing reactions where the majority of the atoms from the starting materials are incorporated into the final product, thus minimizing waste. nih.gov

A comparison of traditional versus a greener synthetic approach for the reduction of 4-chloro-2,3-dihydro-1H-inden-1-one is outlined below:

ParameterTraditional MethodGreen Chemistry Approach
Solvent TolueneWater/2-MeTHF
Catalyst Stoichiometric Al-isopropoxideCatalytic Ketoreductase
Byproducts Aluminum saltsMinimal
Energy Input High temperatureRoom temperature

This comparison underscores the potential for developing more environmentally friendly methods for producing this compound.

Discovery of Underexplored Reaction Pathways and Reactivity Patterns

Investigating the inherent reactivity of this compound and its derivatives can unveil novel synthetic transformations. The presence of the chloro substituent on the aromatic ring and the hydroxyl group on the five-membered ring imparts specific reactivity patterns that can be exploited. libretexts.orgmsu.edu

The chloro group, being an ortho-, para-director and a deactivating group, influences the regioselectivity of electrophilic aromatic substitution reactions. libretexts.org However, under specific conditions, such as those employed in directed ortho-metalation, this deactivating effect can be overcome to achieve functionalization at the C-5 position.

The hydroxyl group can be a handle for a variety of transformations, including etherification, esterification, and oxidation. Furthermore, its stereochemistry can direct subsequent reactions on the five-membered ring. The exploration of C-H activation strategies on the indane scaffold is another promising area that could lead to more direct and efficient synthetic routes to functionalized derivatives. rsc.org

Potential reaction pathways for this compound are summarized in the table below:

Reaction TypeReagentsPotential Product
Etherification NaH, CH₃I4-chloro-2-methoxy-2,3-dihydro-1H-indene
Oxidation PCC4-chloro-2,3-dihydro-1H-inden-2-one
Nucleophilic Aromatic Substitution NaOMe, CuI, high T4-methoxy-2,3-dihydro-1H-inden-2-ol
Directed ortho-Metalation n-BuLi, TMEDA then E⁺5-E-4-chloro-2,3-dihydro-1H-inden-2-ol

This table highlights the versatility of this compound as a synthetic intermediate.

Identification of Untapped Synthetic Utilities and Methodological Innovations

The unique structural and electronic properties of this compound suggest that it could be a valuable precursor for a wide range of more complex molecules beyond its current applications. Its rigid bicyclic framework makes it an attractive scaffold for the design of new ligands for asymmetric catalysis or as a core structure in medicinal chemistry. acs.orgnih.gov

Methodological innovations, such as the development of novel one-pot, multi-component reactions, could streamline the synthesis of complex indane derivatives from simple precursors. nih.gov For example, a cascade reaction involving the formation of the indanone ring followed by in situ asymmetric reduction could provide a highly efficient route to chiral indanols.

The exploration of this compound and its derivatives in materials science, for instance as monomers for specialty polymers or as components of liquid crystals, remains a largely untapped area of research. The combination of its chirality and the presence of a reactive halogen atom could lead to materials with unique optical or electronic properties.

The following table outlines potential novel applications for derivatives of this compound:

Derivative ClassPotential ApplicationRationale
Chiral Phosphine (B1218219) Ligands Asymmetric CatalysisRigid backbone can induce high enantioselectivity.
Bioactive Molecules Medicinal ChemistryIndane core is a known pharmacophore. mdpi.com
Functional Polymers Materials ScienceChiral monomers can lead to polymers with unique properties.
Liquid Crystals Display TechnologyRigid, anisotropic shape is conducive to liquid crystalline phases.

These potential applications underscore the broad and exciting future research directions in the chemistry of this compound.

Q & A

Basic Questions

Q. What are the key structural features and spectroscopic identifiers for 4-chloro-2,3-dihydro-1H-inden-2-ol?

  • Answer : The compound’s molecular formula is C₉H₉ClO , with a hydroxyl and chloro substituent on the dihydroindenol scaffold. Key identifiers include:

  • SMILES : C1CC2=C(C1O)C=CC=C2Cl .
  • InChI : InChI=1S/C9H9ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 .
  • Collision cross-section data : Used in ion mobility spectrometry for structural validation .
    • Methodology : Use computational tools (e.g., PubChem) and experimental techniques like mass spectrometry to confirm these identifiers.

Q. What safety precautions are recommended when handling this compound?

  • Answer : Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation .
  • Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye irritation (similar to H315/H319 warnings for analogs) .
  • Purification : Chromatography (e.g., silica gel column) to isolate pure product and minimize hazardous intermediates .
    • Methodology : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H302, H315) and implement institutional protocols for waste disposal .

Q. What are the common synthetic routes for this compound, and what are their respective advantages?

  • Answer : Common methods include:

  • Ring-closing reactions : Starting from chlorinated indene precursors, achieving yields up to 74% under optimized conditions .
  • Catalytic hydrogenation : Reduces unsaturated bonds while preserving stereochemistry .
    • Methodology : Monitor reaction progress via TLC and optimize solvent systems (e.g., pentane:ethyl acetate mixtures) to enhance yield .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for nucleophilic substitutions .
  • Catalyst tuning : Lewis acids like AlCl₃ enhance chloro-group incorporation .
  • Purification : Gradient elution in column chromatography to separate diastereomers .
    • Methodology : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and characterize outcomes via HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydroxyl and chloro group positions (e.g., δ ~4.5 ppm for OH) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 169.0525) .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
    • Methodology : Cross-reference experimental data with PubChem’s computed properties (e.g., DSSTox ID) for validation .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing chloro group increases electrophilicity at the adjacent carbon, facilitating SN₂ reactions. Steric hindrance from the dihydroindene scaffold favors backside attack mechanisms .
  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and compare reaction rates with analogs (e.g., fluoro-substituted indenols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.